Laxiflorin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Laxiflorin B is a novel herbal compound known for its anticancer properties. It functions as a selective inhibitor of extracellular regulated protein kinases 1/2 (ERK1/2), which are key members of multiple signaling pathways, including the ErbB axis. The compound has shown promising results in targeting epidermal growth factor receptor (EGFR) mutation subtypes in non-small-cell lung cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Due to the low abundance of Laxiflorin B in herbs, a semi-synthetic process has been adopted for its efficient production. This involves the extraction of precursor compounds from herbal sources, followed by chemical modifications to yield this compound .

Industrial Production Methods: The semi-synthetic process for this compound involves several steps, including extraction, purification, and chemical modification. The process has been optimized to improve the yield and purity of the compound, making it suitable for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: Laxiflorin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and reduce toxicity .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .

Major Products Formed: The major products formed from the chemical reactions of this compound include modified versions of the compound with enhanced binding affinity for ERK1/2 and improved anticancer properties .

Scientific Research Applications

Laxiflorin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying selective inhibition of ERK1/2. In biology, it serves as a tool for investigating the role of ERK1/2 in various cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for treating non-small-cell lung cancer and other cancers with EGFR mutations. In industry, the compound is used in the development of new anticancer drugs .

Mechanism of Action

Laxiflorin B exerts its effects by selectively inhibiting ERK1/2. It binds covalently to cysteine residues in the ATP-binding pocket of ERK1, leading to the inhibition of ERK1/2 activity. This inhibition disrupts the signaling pathways involved in cancer cell proliferation and survival, ultimately inducing apoptosis in cancer cells. The compound also inhibits the expression of amphiregulin and epiregulin, further suppressing cancer cell growth .

Comparison with Similar Compounds

Laxiflorin B is unique in its selective inhibition of ERK1/2 and its ability to target EGFR mutation subtypes in non-small-cell lung cancer. Similar compounds include other ERK inhibitors, such as SCH772984 and Ulixertinib, which also target ERK1/2 but may have different binding affinities and mechanisms of action. This compound stands out due to its herbal origin and semi-synthetic production process, which offers a novel approach to cancer treatment .

Properties

Molecular Formula |

C20H24O5 |

|---|---|

Molecular Weight |

344.4 g/mol |

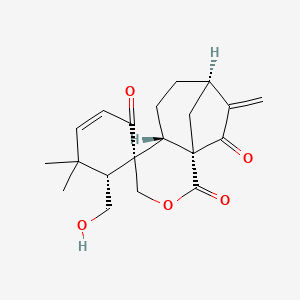

IUPAC Name |

(1S,5S,5'R,6S,9R)-5'-(hydroxymethyl)-4',4'-dimethyl-10-methylidenespiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-2-ene]-1',2,11-trione |

InChI |

InChI=1S/C20H24O5/c1-11-12-4-5-13-19(8-12,16(11)23)17(24)25-10-20(13)14(9-21)18(2,3)7-6-15(20)22/h6-7,12-14,21H,1,4-5,8-10H2,2-3H3/t12-,13-,14-,19+,20+/m1/s1 |

InChI Key |

ZJDNVMACHSNZNN-QUUXKOAQSA-N |

Isomeric SMILES |

CC1(C=CC(=O)[C@@]2([C@@H]1CO)COC(=O)[C@]34[C@H]2CC[C@H](C3)C(=C)C4=O)C |

Canonical SMILES |

CC1(C=CC(=O)C2(C1CO)COC(=O)C34C2CCC(C3)C(=C)C4=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.